N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
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Overview
Description
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a phenoxyacetamide moiety. This compound is of significant interest due to its potential biological activities, including antibacterial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using chlorosulfonic acid followed by amination.
Phenoxyacetamide Formation: The phenoxyacetamide moiety is formed by reacting phenol derivatives with chloroacetic acid, followed by amidation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antibacterial Activity: It disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Analgesic Activity: It modulates pain perception by interacting with opioid receptors and inhibiting pain signal transmission.
Comparison with Similar Compounds
- N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides
- N-(thiazol-2-yl)benzenesulfonamides
Comparison:
- Uniqueness: N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is unique due to the presence of the phenoxyacetamide moiety, which enhances its biological activity and specificity.
- Activity Spectrum: While similar compounds also exhibit antibacterial and anti-inflammatory activities, the presence of the trimethylpentan-2-yl group in this compound provides additional steric hindrance, potentially leading to higher selectivity and potency .
Properties
Molecular Formula |
C25H31N3O4S2 |
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Molecular Weight |
501.7 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H31N3O4S2/c1-24(2,3)17-25(4,5)18-6-10-20(11-7-18)32-16-22(29)27-19-8-12-21(13-9-19)34(30,31)28-23-26-14-15-33-23/h6-15H,16-17H2,1-5H3,(H,26,28)(H,27,29) |
InChI Key |
LHNFICBHIFLVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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